- Acetylene derivatives as kinase inhibitors as and their preparation, pharmaceutical compositions and use in the treatment of cancer, World Intellectual Property Organization, , ,

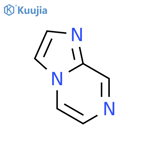

Cas no 943320-47-6 (3-ethynylimidazo[1,2-a]pyrazine)

![3-ethynylimidazo[1,2-a]pyrazine structure](https://es.kuujia.com/scimg/cas/943320-47-6x500.png)

943320-47-6 structure

Nombre del producto:3-ethynylimidazo[1,2-a]pyrazine

Número CAS:943320-47-6

MF:C8H5N3

Megavatios:143.145400762558

MDL:MFCD17016048

CID:1122414

PubChem ID:72207272

3-ethynylimidazo[1,2-a]pyrazine Propiedades químicas y físicas

Nombre e identificación

-

- 3-ethynyl-Imidazo[1,2-a]pyrazine

- 3-ethynylimidazo[1,2-a]pyrazine

- LLYBBCIBNZDXHV-UHFFFAOYSA-N

- PB11593

- FCH1143714

- AX8264265

- 3-Ethynylimidazo[1,2-a]pyrazine (ACI)

- 943320-47-6

- DA-23618

- AKOS025403979

- CS-0053865

- P12067

- CS-15841

- SCHEMBL589458

-

- MDL: MFCD17016048

- Renchi: 1S/C8H5N3/c1-2-7-5-10-8-6-9-3-4-11(7)8/h1,3-6H

- Clave inchi: LLYBBCIBNZDXHV-UHFFFAOYSA-N

- Sonrisas: C#CC1N2C(C=NC=C2)=NC=1

Atributos calculados

- Calidad precisa: 143.048347172g/mol

- Masa isotópica única: 143.048347172g/mol

- Recuento atómico isotópico: 0

- Recuento de donantes vinculados al hidrógeno: 0

- Recuento de receptores de enlace de hidrógeno: 2

- Recuento de átomos pesados: 11

- Cuenta de enlace giratorio: 1

- Complejidad: 193

- Recuento de unidades de unión covalente: 1

- Recuento del Centro estereoscópico atómico definido: 0

- Recuento de centros estereoscópicos atómicos indefinidos: 0

- Recuento de centros tridimensionales de bonos fijos: 0

- Conteo indefinido de centros tridimensionales de Bond: 0

- Superficie del Polo topológico: 30.2

- Xlogp3: 1

3-ethynylimidazo[1,2-a]pyrazine PrecioMás >>

| Empresas | No. | Nombre del producto | Cas No. | Pureza | Especificaciones | Precio | Tiempo de actualización | Informe |

|---|---|---|---|---|---|---|---|---|

| eNovation Chemicals LLC | Y1095837-1G |

3-ethynylimidazo[1,2-a]pyrazine |

943320-47-6 | 97% | 1g |

$500 | 2024-05-23 | |

| eNovation Chemicals LLC | D632854-1g |

3-ethynylimidazo[1,2-a]pyrazine |

943320-47-6 | 97% | 1g |

$800 | 2024-05-24 | |

| eNovation Chemicals LLC | D632854-5g |

3-ethynylimidazo[1,2-a]pyrazine |

943320-47-6 | 97% | 5g |

$2100 | 2024-05-24 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PB03210-1G |

3-ethynylimidazo[1,2-a]pyrazine |

943320-47-6 | 97% | 1g |

¥ 2,158.00 | 2023-04-12 | |

| Aaron | AR00IIR9-100mg |

3-Ethynyl-imidazo[1,2-a]pyrazine |

943320-47-6 | 98% | 100mg |

$75.00 | 2025-02-10 | |

| 1PlusChem | 1P00IIIX-250mg |

3-Ethynyl-imidazo[1,2-a]pyrazine |

943320-47-6 | 97% | 250mg |

$176.00 | 2024-04-19 | |

| Ambeed | A518441-100mg |

3-Ethynyl-imidazo[1,2-a]pyrazine |

943320-47-6 | 98% | 100mg |

$85.0 | 2024-04-16 | |

| Ambeed | A518441-250mg |

3-Ethynyl-imidazo[1,2-a]pyrazine |

943320-47-6 | 98% | 250mg |

$166.0 | 2024-04-16 | |

| Ambeed | A518441-1g |

3-Ethynyl-imidazo[1,2-a]pyrazine |

943320-47-6 | 98% | 1g |

$339.0 | 2024-04-16 | |

| A2B Chem LLC | AI63017-100mg |

3-Ethynyl-imidazo[1,2-a]pyrazine |

943320-47-6 | 95% | 100mg |

$56.00 | 2024-07-18 |

3-ethynylimidazo[1,2-a]pyrazine Métodos de producción

Métodos de producción 1

Condiciones de reacción

1.1 Reagents: N-Iodosuccinimide Solvents: Dimethylformamide ; cooled; overnight, rt

1.2 Reagents: Sodium bicarbonate Solvents: Water ; 1 h, rt

1.3 Reagents: Diisopropylethylamine Catalysts: Cuprous iodide , Tetrakis(triphenylphosphine)palladium Solvents: Dimethylformamide ; rt → 60 °C; overnight, 60 °C; 60 °C → rt

1.4 Reagents: Water

1.5 Catalysts: Tetrabutylammonium fluoride Solvents: Tetrahydrofuran , Water ; rt; 2 h, rt

1.2 Reagents: Sodium bicarbonate Solvents: Water ; 1 h, rt

1.3 Reagents: Diisopropylethylamine Catalysts: Cuprous iodide , Tetrakis(triphenylphosphine)palladium Solvents: Dimethylformamide ; rt → 60 °C; overnight, 60 °C; 60 °C → rt

1.4 Reagents: Water

1.5 Catalysts: Tetrabutylammonium fluoride Solvents: Tetrahydrofuran , Water ; rt; 2 h, rt

Referencia

Métodos de producción 2

Condiciones de reacción

1.1 Reagents: Potassium carbonate Solvents: Methanol ; 3 h, rt

Referencia

- Preparation of heteroaryl alkyne derivatives as kinase inhibitors and uses thereof, World Intellectual Property Organization, , ,

Métodos de producción 3

Condiciones de reacción

1.1 Reagents: Diisopropylethylamine Catalysts: Cuprous iodide , Tetrakis(triphenylphosphine)palladium Solvents: Dimethylformamide ; rt → 60 °C; overnight, 60 °C

1.2 Reagents: Tetrabutylammonium fluoride Solvents: Tetrahydrofuran ; 1 h, rt

1.2 Reagents: Tetrabutylammonium fluoride Solvents: Tetrahydrofuran ; 1 h, rt

Referencia

- Deuterated acetylenic derivative as protein kinase inhibitors useful in treatment of cancer and its preparation, China, , ,

Métodos de producción 4

Condiciones de reacción

1.1 Reagents: Tetrabutylammonium fluoride Solvents: Tetrahydrofuran ; 15 min, rt

Referencia

- Methods and compositions for treating Parkinson's disease, World Intellectual Property Organization, , ,

Métodos de producción 5

Condiciones de reacción

1.1 Reagents: N-Iodosuccinimide Solvents: Dimethylformamide ; 0 °C; overnight, rt

1.2 Reagents: Sodium bicarbonate Solvents: Water ; 1 h, rt

1.3 Reagents: Diisopropylethylamine Catalysts: Cuprous iodide , Tetrakis(triphenylphosphine)palladium Solvents: Dimethylformamide ; rt → 60 °C; overnight, 60 °C; 60 °C → rt

1.4 Reagents: Water

1.5 Reagents: Tetrabutylammonium fluoride Solvents: Tetrahydrofuran , Water ; rt; 2 h, rt

1.2 Reagents: Sodium bicarbonate Solvents: Water ; 1 h, rt

1.3 Reagents: Diisopropylethylamine Catalysts: Cuprous iodide , Tetrakis(triphenylphosphine)palladium Solvents: Dimethylformamide ; rt → 60 °C; overnight, 60 °C; 60 °C → rt

1.4 Reagents: Water

1.5 Reagents: Tetrabutylammonium fluoride Solvents: Tetrahydrofuran , Water ; rt; 2 h, rt

Referencia

- Preparation of acetylene derivatives having antineoplastic activity, World Intellectual Property Organization, , ,

Métodos de producción 6

Condiciones de reacción

1.1 Reagents: Tetrabutylammonium fluoride Solvents: Tetrahydrofuran ; 15 min, rt

Referencia

- Methods and compositions for RAF kinase mediated diseases, World Intellectual Property Organization, , ,

Métodos de producción 7

Condiciones de reacción

1.1 Reagents: Tetrabutylammonium fluoride Solvents: Tetrahydrofuran ; 15 min, rt

Referencia

- Preparation of bicyclic heteroaryl alkynyl arenes as protein kinase inhibitors for treatment of cancer, World Intellectual Property Organization, , ,

Métodos de producción 8

Condiciones de reacción

1.1 Reagents: Diisopropylethylamine Catalysts: Cuprous iodide , Dichlorobis(triphenylphosphine)palladium Solvents: Acetonitrile ; 45 min, 120 °C

1.2 Reagents: Potassium carbonate Solvents: Methanol ; 45 min, rt

1.2 Reagents: Potassium carbonate Solvents: Methanol ; 45 min, rt

Referencia

- Rapid Discovery of a Novel Series of Abl Kinase Inhibitors by Application of an Integrated Microfluidic Synthesis and Screening Platform, Journal of Medicinal Chemistry, 2013, 56(7), 3033-3047

Métodos de producción 9

Condiciones de reacción

1.1 Reagents: Tetrabutylammonium fluoride Solvents: Tetrahydrofuran ; 15 min, rt

Referencia

- Methods and compositions for treating neurodegenerative diseases, World Intellectual Property Organization, , ,

3-ethynylimidazo[1,2-a]pyrazine Raw materials

- Imidazo[1,2-a]pyrazine

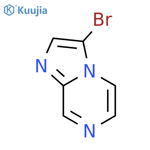

- 3-Bromoimidazo[1,2-a]pyrazine

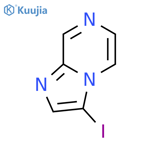

- 3-Iodoimidazo[1,2-a]pyrazine

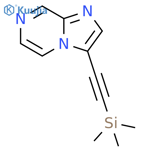

- Imidazo[1,2-a]pyrazine, 3-[2-(trimethylsilyl)ethynyl]-

- ethynyltrimethylsilane

3-ethynylimidazo[1,2-a]pyrazine Preparation Products

3-ethynylimidazo[1,2-a]pyrazine Literatura relevante

-

Daoyang Chen,Xiaojing Shen,Liangliang Sun Analyst, 2017,142, 2118-2127

-

Jing-fu Liu,Qian Liu,Gui-bin Jiang Chem. Commun., 2011,47, 1613-1615

-

D. Fernandes,M. J. Krysmann,A. Kelarakis Chem. Commun., 2015,51, 4902-4905

-

A. Ratnamala,V. Durga Kumari,M. Subrahmanyam,N. Archana Chem. Commun., 2004, 2710-2711

-

Yueyuan Mao,Keyin Liu,Guanglei Lv,Ying Wen,Xingjun Zhu,Haichuang Lan,Tao Yi Chem. Commun., 2015,51, 6667-6670

943320-47-6 (3-ethynylimidazo[1,2-a]pyrazine) Productos relacionados

- 2171793-59-0(tert-butyl 3-amino-3-1-hydroxy-3-(trifluoromethyl)cyclohexylpyrrolidine-1-carboxylate)

- 1780250-62-5(2-amino-2-(3,5-dimethoxypyridin-4-yl)ethan-1-ol)

- 1292268-14-4(Boc-NH-PEG7-Tos)

- 2091415-01-7(2-(2-phenylethynyl)pyridin-4-amine)

- 2248349-85-9(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 3-(3-sulfamoylphenyl)propanoate)

- 944805-69-0(5-Bromo-7-fluoroindolin-2-one)

- 1804843-74-0(6-Iodo-2-nitro-3-(trifluoromethoxy)pyridine-4-sulfonamide)

- 2679832-26-7((2S)-2-acetamido-3-(5-hydroxy-1-methyl-1H-pyrazol-4-yl)propanoic acid)

- 1824536-50-6(tert-Butyl 3-ethenyl-4-hydroxypyrrolidine-1-carboxylate)

- 1797977-25-3(N-[2-(3,5-dicyclopropyl-1H-pyrazol-1-yl)ethyl]-2-fluorobenzene-1-sulfonamide)

Proveedores recomendados

Amadis Chemical Company Limited

(CAS:943320-47-6)3-ethynylimidazo[1,2-a]pyrazine

Pureza:99%

Cantidad:1g

Precio ($):305.0